4-(4-methyl-1H-pyrazol-1-yl)piperidine

Descripción

Molecular Architecture and Isomerism

Constitutional Isomers and Tautomerism

Constitutional Isomerism

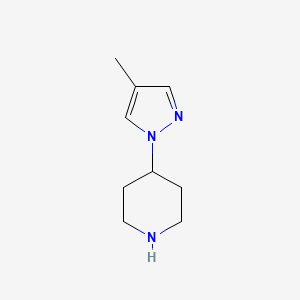

4-(4-Methyl-1H-pyrazol-1-yl)piperidine features a piperidine ring substituted at position 4 with a 4-methyl-1H-pyrazol-1-yl group. Constitutional isomers arise from variations in substituent positions or connectivity:

Positional Isomers :

- Piperidine attachment : Substitution at positions 2, 3, or 5 of the piperidine ring yields distinct constitutional isomers. For example, 3-(4-methyl-1H-pyrazol-1-yl)piperidine differs in regioselectivity.

- Pyrazole substitution : Methyl placement at positions 3 or 5 of the pyrazole ring generates isomers such as 4-(3-methyl-1H-pyrazol-1-yl)piperidine.

Linker Variations :

Tautomerism in the Pyrazole Ring

The pyrazole component exhibits annular prototropic tautomerism , where hydrogen migration between N1 and N2 positions defines two tautomers:

For this compound, the 4-methyl group (electron-donating) shifts the equilibrium toward the 2H-pyrazol-2-yl tautomer. Computational studies indicate a ΔG of ~2.5 kcal/mol favoring the N2–H form when electron-donating groups occupy C4.

Stereochemical Considerations in Piperidine-Pyrazole Conjugation

Piperidine Ring Conformation

The six-membered piperidine ring adopts a chair conformation as the dominant structure in solution and solid states. Key stereochemical aspects include:

Substituent Orientation :

Hybridization Effects :

Pyrazole-Piperidine Spatial Arrangement

The pyrazole ring adopts a planar geometry , with the methyl group at C4 influencing π-electron distribution. This impacts:

- Electronic Interactions :

- The electron-donating methyl group enhances conjugation between the pyrazole’s π-system and the piperidine nitrogen, potentially stabilizing equatorial substituent orientations.

- Steric Interactions :

- The methyl group’s size restricts rotational freedom, favoring coplanar alignment between the pyrazole and piperidine rings.

Propiedades

IUPAC Name |

4-(4-methylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-6-11-12(7-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWCQXFDUAVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 4-(4-methyl-1H-pyrazol-1-yl)piperidine involves the nucleophilic substitution of a deprotonated 4-methyl-1H-pyrazole with a suitable piperidine derivative.

Deprotonation Step:

A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolide anion.Nucleophilic Substitution:

The pyrazolide anion then attacks an electrophilic center on the piperidine, commonly a halogenated piperidine or a piperidine derivative with a good leaving group.Solvent and Temperature:

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the anion and favor substitution. Elevated temperatures (e.g., 60–100 °C) are often employed to drive the reaction to completion.Reaction Time:

Reaction times vary but generally range from several hours to overnight to ensure full conversion.

This method is straightforward and widely used due to its efficiency in forming the N–C bond between pyrazole and piperidine rings.

Industrial Production Methods

Industrial synthesis of this compound often parallels laboratory methods but incorporates process optimizations:

Continuous Flow Reactors:

These reactors provide enhanced control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and reproducibility.Catalyst Use:

Catalysts or additives may be employed to increase reaction rates or selectivity.Purification:

Post-reaction, purification is typically achieved by recrystallization or chromatographic techniques to obtain high-purity product suitable for pharmaceutical or research use.Scale-Up Considerations:

Reaction conditions are optimized to minimize side reactions and maximize throughput while maintaining safety and environmental standards.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Deprotonation | Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF/DMSO | Generate nucleophilic pyrazolide anion | Anhydrous conditions preferred |

| 2. Nucleophilic substitution | Electrophilic piperidine derivative (e.g., 4-chloropiperidine) | Formation of this compound | Elevated temperature (60–100 °C) |

| 3. Workup and purification | Recrystallization or chromatography | Isolation of pure compound | Solvent choice depends on product solubility |

Research Findings and Optimization

Base Selection:

Sodium hydride is highly effective for deprotonation but requires careful handling due to its reactivity. Potassium carbonate is milder and safer but may require longer reaction times.Solvent Effects:

DMF and DMSO are preferred due to their high polarity and ability to dissolve both organic and inorganic reagents, facilitating efficient nucleophilic substitution.Temperature Control:

Elevated temperatures increase reaction rates but can also promote side reactions; thus, optimization is crucial.Yield and Purity:

Typical yields range from moderate to high (>70%) when optimized. Purity is enhanced by recrystallization or preparative chromatography.Side Reactions:

Over-alkylation or substitution at undesired sites is minimal under controlled stoichiometry and reaction conditions.

Comparative Analysis with Related Compounds

Similar synthetic strategies are employed for related compounds such as 2-(4-methyl-1H-pyrazol-1-yl)piperidine, differing mainly in the position of substitution on the piperidine ring. The reaction conditions and reagents remain largely consistent, with adjustments made for regioselectivity.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | 4-methyl-1H-pyrazole, halogenated or activated piperidine derivative |

| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), dimethyl sulfoxide (DMSO) |

| Temperature | 60–100 °C |

| Reaction Time | Several hours to overnight |

| Purification | Recrystallization, silica gel chromatography |

| Industrial Enhancements | Continuous flow reactors, catalyst use, process optimization |

| Typical Yield | >70% (varies with conditions) |

| Major Side Reactions | Minimal with controlled stoichiometry |

Additional Notes

The methyl substitution on the pyrazole ring influences the nucleophilicity and steric environment, which can affect reaction kinetics and product stability.

The compound is amenable to further functionalization via oxidation, reduction, or substitution reactions, which are relevant for its use as a building block in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced forms of the compound with fewer double bonds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine (CAS: 902836-36-6)

4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (CAS: 2702587-75-3)

- Structure : Pyrazole is attached at the 3-position of the piperidine ring instead of the 1-position.

- Molecular Formula : C₉H₁₆ClN₃ (MW: 201.7) .

Modifications to the Linker or Scaffold

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride (CAS: 1211465-56-3)

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine (CAS: 1341709-04-3)

- Structure : Ethyl substituent on the pyrazole and a methylene linker.

Functional Group Additions

4-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-boronic Acid Pinacol Ester (CAS: 2223039-98-1)

- Structure : Incorporates a boronic ester and thiophene ring.

- Impact : The boronic ester enables Suzuki-Miyaura cross-coupling for further derivatization, while the thiophene alters π-electron distribution, influencing electronic properties in materials science .

Binding Affinity and Receptor Interactions

- 5-HT₂A vs. D₂ Receptor Selectivity : Fluorinated analogs (e.g., 4-(6-fluorobenzisoxazol-3-yl)piperidine) exhibit higher 5-HT₂A affinity than D₂ receptors, suggesting that substituent electronegativity critically influences selectivity .

- Histamine H₃ Antagonism : Piperidine derivatives with heterocyclic substituents, such as 4-(4-methylpyrazol-1-yl)piperidine, are explored for Alzheimer’s disease due to their ability to cross the blood-brain barrier and modulate neurotransmitter release .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

4-(4-methyl-1H-pyrazol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. In vitro evaluations have shown that various piperidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | Varies | Various |

Antifungal Activity

In addition to antibacterial properties, studies have demonstrated antifungal activity against strains like Candida albicans. The efficacy varies among derivatives, with some showing MIC values ranging from 3.125 to 100 mg/mL .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Study 1: In Vitro Evaluation

A study conducted on a series of piperidine derivatives, including this compound, revealed promising results in inhibiting bacterial growth. The study utilized a range of bacterial strains and demonstrated that modifications on the piperidine ring significantly influenced antibacterial potency .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of piperidine derivatives indicated that electron-donating and electron-withdrawing groups on the piperidine ring enhance biological activity. This suggests that fine-tuning the substituents can lead to more potent compounds .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)piperidine?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted pyrazole derivatives can react with piperidine intermediates under alkaline conditions. A multi-step approach may involve coupling 4-methylpyrazole with a functionalized piperidine precursor, such as a chloro- or bromo-substituted derivative, using catalysts like palladium or copper for cross-coupling reactions . Reaction optimization often includes temperature control (e.g., reflux in dichloromethane) and purification via column chromatography to isolate the target compound .

Q. How is this compound characterized in experimental settings?

- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions.

- Mass spectrometry (ESI or HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated for related piperidine-pyrazole hybrids .

- Physicochemical properties (e.g., pKa, logP) can be predicted using computational tools like MarvinSketch or experimentally determined via potentiometric titration .

Q. What methods are used to determine the solubility of this compound?

- Methodological Answer : Solubility is assessed using:

- Shake-flask method : The compound is dissolved in a solvent (e.g., water, DMSO) under controlled pH and temperature, followed by HPLC or UV-vis analysis to quantify saturation .

- Computational prediction : Tools like ALOGPS or COSMO-RS estimate solubility based on molecular descriptors (e.g., PSA, logP) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics for nucleophilic substitutions .

- Temperature gradients : Stepwise heating (e.g., 60–80°C) minimizes side reactions like imidazole ring decomposition .

- By-product management : Use scavenger resins or fractional distillation to remove impurities .

Q. How do substituents on the pyrazole ring influence the reactivity of this compound?

- Methodological Answer : Substituent effects are studied via:

- Electron-withdrawing/donating groups : Methyl groups (electron-donating) increase piperidine’s basicity, altering nucleophilic reactivity in alkylation or acylation reactions. Fluorine or nitro groups (electron-withdrawing) reduce pKa, affecting solubility and binding affinity .

- Steric effects : Bulky substituents at the pyrazole 4-position hinder access to the piperidine nitrogen, impacting intermolecular interactions .

Q. What computational approaches are used to model the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors (e.g., serotonin transporters) by analyzing hydrogen bonds and hydrophobic pockets .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over time, using force fields like AMBER .

- QSAR models correlate structural features (e.g., PSA, logD) with bioactivity data to guide lead optimization .

Q. How are intermediates and by-products managed during large-scale synthesis?

- Methodological Answer : Critical steps include:

- In-line analytics : LC-MS or FTIR monitors reaction progress in real time to detect intermediates (e.g., piperidinone derivatives) .

- Crystallization control : Seeding techniques or anti-solvent addition ensure high-purity final products .

- Waste minimization : Solvent recovery systems (e.g., rotary evaporation) and green chemistry principles (e.g., catalytic reagents) reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.